Sulfatroxazole

Description

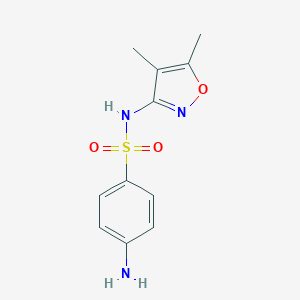

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-amino-N-(4,5-dimethyl-1,2-oxazol-3-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O3S/c1-7-8(2)17-13-11(7)14-18(15,16)10-5-3-9(12)4-6-10/h3-6H,12H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAUFGBIKKGOPJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(ON=C1NS(=O)(=O)C2=CC=C(C=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20177829 | |

| Record name | Sulfatroxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23256-23-7 | |

| Record name | Sulfatroxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23256-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfatroxazole [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023256237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfatroxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfatroxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.376 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFATROXAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZXC0PT8FFS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanisms of Antimicrobial Action and Target Interaction Studies of Sulfatroxazole

Elucidation of Dihydropteroate (B1496061) Synthase (DHPS) Inhibition by Sulfatroxazole

The primary mechanism of this compound's antibacterial activity lies in its ability to inhibit the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is pivotal for the synthesis of folic acid, a vital component for bacterial survival.

Competitive Inhibition with Para-aminobenzoic Acid (PABA) Analogs

This compound functions as a competitive inhibitor of DHPS. pediatriconcall.com Its molecular structure closely resembles that of para-aminobenzoic acid (PABA), the natural substrate for DHPS. pediatriconcall.com This structural similarity allows this compound to bind to the active site of the DHPS enzyme, effectively blocking PABA from binding. pediatriconcall.com This competitive antagonism is a key feature of the sulfonamide class of antibiotics. The enzyme is tricked into binding the drug molecule instead of the essential substrate, thereby halting the enzymatic reaction.

Impact on Bacterial Folic Acid Synthesis Pathway

By competitively inhibiting DHPS, this compound directly disrupts the bacterial folic acid (folate) synthesis pathway. researchgate.net Bacteria, unlike humans who obtain folic acid from their diet, must synthesize it de novo. pediatriconcall.com DHPS catalyzes a critical step in this pathway: the condensation of dihydropterin pyrophosphate with PABA to form 7,8-dihydropteroate. researchgate.net The inhibition of this step by this compound leads to a depletion of dihydrofolic acid, a precursor to tetrahydrofolic acid (THF), the biologically active form of folic acid. researchgate.netyoutube.com

Consequences for Purine (B94841) and DNA Biosynthesis in Pathogens

The disruption of the folic acid synthesis pathway has profound downstream consequences for the bacterium. Tetrahydrofolic acid is an essential cofactor in the synthesis of several key cellular components, including purines (adenine and guanine) and thymidine, which are the building blocks of DNA. litfl.com A deficiency in THF, caused by the action of this compound, therefore leads to an inability of the pathogen to synthesize DNA, and consequently, to replicate and divide. litfl.com This ultimately results in a bacteriostatic effect, where the growth of the bacterial population is halted.

Synergistic Antimicrobial Effects of this compound Combinations

The antimicrobial efficacy of this compound is significantly enhanced when it is used in combination with other drugs that also target the folate biosynthesis pathway, most notably trimethoprim (B1683648).

Co-trimoxazole (B1683656) (this compound-Trimethoprim) Efficacy Mechanisms

The combination of this compound and trimethoprim is known as co-trimoxazole. pediatriconcall.com This combination exhibits a powerful synergistic effect, meaning that the combined antimicrobial activity is greater than the sum of the effects of each drug administered alone. researchgate.netpharmacologymentor.com This synergy results in a bactericidal (bacteria-killing) action, whereas each component individually is typically bacteriostatic. pharmacologymentor.comhowmed.net The enhanced efficacy of co-trimoxazole has made it a valuable therapeutic option for a wide range of bacterial infections. ijpsjournal.com

Influence on Bacterial Growth and Division

This compound, a competitive inhibitor of dihydropteroate synthase (DHPS), plays a crucial role in impeding bacterial proliferation by disrupting the folic acid synthesis pathway. This interference has a direct impact on the production of essential precursors for DNA, RNA, and protein synthesis, thereby arresting bacterial growth and cell division.

The primary mechanism by which this compound affects bacterial growth is by halting the production of dihydrofolic acid, a critical component in the synthesis of purines, thymidine, and certain amino acids. researchgate.net Without these essential building blocks, bacteria are unable to replicate their genetic material or produce the proteins necessary for cell division, leading to a bacteriostatic effect, where the bacteria are inhibited from multiplying rather than being killed outright. researchgate.net

Research has shown that the inhibitory effect of this compound on bacterial growth is concentration-dependent. Studies on mixed microbial communities have demonstrated that at lower concentrations, typically found in the environment, this compound may not significantly affect microbial growth. However, as the concentration increases beyond a certain threshold (e.g., >4.75 mg/L in one study), a significant inhibition of microbial growth is observed. mdpi.com

Chronic exposure to this compound can lead to a retardation effect on bacterial metabolic processes, such as the utilization of acetate, which can be interpreted as competitive inhibition. nih.gov This prolonged exposure can also block substrate storage and increase endogenous respiration rates in microbial cultures. nih.govnih.gov

The following table summarizes the minimum inhibitory concentrations (MICs) of Sulfamethoxazole (B1682508) (a closely related and often interchangeably named compound) against various bacterial species, illustrating its effect on their growth.

| Bacterial Species | Sulfamethoxazole MIC (µg/mL) | Reference |

|---|---|---|

| Escherichia coli (ATCC 25922) | ≤ 0.5 | fda.gov |

| Staphylococcus aureus | Variable | umich.edu |

| Burkholderia pseudomallei (MIC50) | 0.19 (as part of co-trimoxazole) | nih.gov |

| Burkholderia pseudomallei (MIC90) | 0.75 (as part of co-trimoxazole) | nih.gov |

| Anaerobic Bacteria (Susceptible Strains) | ≤ 16 | researchgate.net |

Bacteriostatic and Bactericidal Actions of this compound and its Combinations

This compound, when used as a standalone agent, primarily exhibits a bacteriostatic action. nih.gov This means it inhibits the growth and reproduction of bacteria without directly killing them. The bacteriostatic effect is a direct consequence of its mechanism of action, which, as previously discussed, involves the competitive inhibition of dihydropteroate synthase and the subsequent disruption of folic acid synthesis. fda.gov By preventing bacterial multiplication, this compound allows the host's immune system to overcome the infection.

The distinction between bacteriostatic and bactericidal activity is often determined by the ratio of the minimum bactericidal concentration (MBC) to the minimum inhibitory concentration (MIC). An MBC/MIC ratio of >4 is generally considered indicative of bacteriostatic activity. nih.gov For sulfonamides like this compound, this ratio is typically high, confirming their bacteriostatic nature.

However, the antimicrobial action of this compound is significantly enhanced when it is combined with Trimethoprim. This combination, often referred to as co-trimoxazole, results in a synergistic effect that is frequently bactericidal. msdmanuals.com Trimethoprim acts on the same folic acid synthesis pathway but at a later step, inhibiting the enzyme dihydrofolate reductase. fda.gov By blocking two sequential steps in this essential metabolic pathway, the combination leads to a more profound disruption of bacterial function, often resulting in cell death.

The bactericidal activity of the this compound-Trimethoprim combination has been demonstrated in various studies. For instance, in time-kill assays against certain strains of glycopeptide-intermediate Staphylococcus aureus (GISA), the combination was bactericidal at simulated peak serum concentrations, whereas it was only bacteriostatic at the MIC. umich.edu This suggests that the bactericidal effect can be concentration-dependent.

The following table provides a comparative overview of the bacteriostatic (MIC) and bactericidal (MBC) concentrations for the combination of Sulfamethoxazole and Trimethoprim against different bacteria, where data is available.

| Bacterial Species | Agent | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation | Reference |

|---|---|---|---|---|---|---|

| Listeria monocytogenes (Strain 1) | Trimethoprim/Sulfamethoxazole | Not specified in provided text | Not specified in provided text | Not specified in provided text | Not specified in provided text | nih.govresearchgate.net |

| Stenotrophomonas maltophilia | Trimethoprim/Sulfamethoxazole | 0.25/4.75 to 4/76 | >4/76 (No stasis or CFU reduction) | >1 | Not Bactericidal | asm.org |

| Escherichia coli | Trimethoprim/Sulfamethoxazole | 0.25/4.75 to 4/76 | Concentration-dependent killing observed | Variable | Bactericidal at higher concentrations | asm.org |

| Anaerobic Bacteria (Susceptible to combination) | Sulfamethoxazole/Trimethoprim (19:1) | ≤ 16 | Not specified | Not specified | Synergistic activity observed | researchgate.net |

Pharmacokinetic Research of Sulfatroxazole

Distribution Characteristics within Biological Systems

Tissue Distribution Profiles and Compartmental Modeling

Studies in calves and cows have shown that Sulfatroxazole exhibits a relatively small distribution volume. After a single intravenous dose of 20 mg/kg, the mean apparent volume of distribution (VD(area)) for this compound in these animals ranged from 0.22 to 0.26 l/kg. nih.gov

Compartmental modeling is a widely utilized approach in pharmacokinetics to mathematically describe drug disposition. This method represents the body as a series of hypothetical "compartments" that account for the distribution of the drug, rather than directly corresponding to specific anatomical organs. The central compartment typically includes highly perfused organs and blood plasma, where drug equilibrium is rapidly achieved. The small distribution volume observed for this compound suggests a limited distribution beyond the central compartment in the studied animal models.

Plasma Protein Binding Research

Plasma protein binding plays a significant role in drug distribution, as only the unbound fraction of a drug is generally considered pharmacologically active and able to cross biological membranes. Research has investigated the extent to which this compound and its metabolites bind to plasma proteins. In humans, the protein binding value for this compound has been reported as 84%. In calves and cows, the mean plasma protein binding for this compound and its metabolites collectively ranged from 36.4% to 82.5% of the total concentration. nih.gov Specifically, the N4-acetyl derivative of this compound showed a protein binding of 37% in humans.

The following table summarizes the reported plasma protein binding values:

| Compound | Species | Plasma Protein Binding (%) | Source |

| This compound | Human | 84 | |

| N4-acetylthis compound | Human | 37 | |

| This compound & Metabolites | Calves/Cows | 36.4 - 82.5 | nih.gov |

Species-Specific Distribution Variations

The distribution characteristics of this compound can vary across different species, reflecting differences in physiological processes and metabolic capacities. In calves and cows, this compound is extensively metabolized into its N4-acetyl and 5-hydroxy derivatives. nih.gov Notably, in the plasma of calves, the N4-acetyl metabolite was found in greater amounts than the 5-hydroxy metabolite. Conversely, in cows' plasma, the concentrations of these two metabolites were observed to be similar. nih.gov

Further species-specific differences are evident in the excretion patterns. In calves, a significant portion of the administered this compound (40-52%) was excreted as the N4-acetyl metabolite. In contrast, in cows, the parent drug (this compound) was the dominant form in urinary excretion, accounting for 36% of the dose. nih.gov In dairy cows, this compound concentrations in milk were approximately 21 times lower than the corresponding plasma concentrations, suggesting limited transfer into milk. nih.gov

Biotransformation and Metabolic Pathways of this compound

Biotransformation, primarily occurring in the liver, involves the metabolic conversion of drugs into more polar compounds, facilitating their excretion. This compound undergoes significant biotransformation, leading to the formation of specific metabolites.

Identification of N4-acetyl and 5-hydroxy Derivatives

The primary metabolic pathways for this compound involve hydroxylation and acetylation, leading to the formation of distinct derivatives. In humans, hydroxylation is identified as the predominant metabolic pathway, accounting for approximately 70% of the administered dose. Acetylation represents another significant pathway, responsible for metabolizing 15% of the dose. Approximately 10% of the this compound dose is excreted unchanged in humans.

The key metabolites identified are the N4-acetyl and 5-hydroxy derivatives of this compound. nih.gov The half-lives of this compound, 5-hydroxythis compound, and N4-acetylthis compound are all approximately 22 hours after the administration of this compound in humans.

Further research into the elimination of these metabolites indicates that N4-acetylthis compound, when administered as the parent drug, is primarily eliminated by renal excretion, accounting for 92% of the dose. The initial elimination half-life of N4-acetylthis compound is 4.5 hours, which can extend to 70 hours due to the acetylation-deacetylation equilibrium. The renal excretion of this compound occurs via passive processes, while its metabolites, including 5-hydroxy and N4-acetyl derivatives, are excreted through both passive and active processes. The co-administration of probenecid (B1678239) has been shown to inhibit the renal excretion of these metabolites, and this inhibition of the N4-acetyl metabolite specifically favors deacetylation, resulting in an increase in the half-life of this compound from 20 to 30 hours.

Metabolic pathways involving acetylation and hydroxylation of this compound have also been observed in other species, such as the snail Cepaea hortensis and the slug Arion rufus, where hydroxylation predominates in snails and acetylation in slugs. The turtle Pseudemys scripta elegans also demonstrates the ability to acetylate and hydroxylate this compound.

Pharmacodynamic Research of Sulfatroxazole

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determinations

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antibiotic's potency and is defined as the lowest concentration of the drug that prevents visible growth of a microorganism in vitro after a specified incubation period. dickwhitereferrals.com The Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.

For sulfonamides, which are primarily bacteriostatic, the MBC is often significantly higher than the MIC, or not achievable at clinically relevant concentrations. Susceptibility testing for sulfonamides, therefore, primarily relies on the determination of the MIC. These values are crucial for predicting clinical efficacy and are used to establish breakpoints by regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). dickwhitereferrals.com An organism is considered "susceptible" if its MIC is at or below the established breakpoint, indicating a high likelihood of therapeutic success. dickwhitereferrals.comridacom.com

Below is a table of representative MIC values for the related compound Sulfamethoxazole (B1682508) against various pathogens, illustrating the typical range of activity for this class of antibiotics.

| Bacterial Species | MIC Range (µg/mL) | Reference |

|---|---|---|

| Escherichia coli | 1.5 - ≥128 | researchgate.net |

| Staphylococcus aureus | ≤16 - >128 | nih.gov |

| Bacteroides fragilis group | ≤16 (when combined with Trimethoprim) | nih.gov |

| Haemophilus influenzae | ≤2/38 (as TMP/SMX) for susceptible strains | droracle.ai |

Post-Antibiotic Effect (PAE) Research

The Post-Antibiotic Effect (PAE) refers to the persistent suppression of bacterial growth after a brief exposure to an antimicrobial agent, even when the drug concentration has fallen below the MIC. derangedphysiology.comnih.gov This effect is influenced by the specific drug, the target organism, and the concentration and duration of exposure. nih.gov

Antibiotics that inhibit protein or nucleic acid synthesis, such as tetracyclines and fluoroquinolones, tend to have a moderate to strong PAE. derangedphysiology.com In contrast, agents that interfere with cell wall synthesis, like beta-lactams, typically have a weak or absent PAE against Gram-negative bacteria. derangedphysiology.comnih.gov Research on the sulfonamide class indicates that they generally exhibit a short to negligible PAE. This characteristic is consistent with their bacteriostatic mechanism of action. The lack of a significant PAE implies that for continuous bacterial growth suppression, the concentration of Sulfatroxazole must be maintained above the MIC for a substantial portion of the dosing interval.

Integration of Pharmacokinetic/Pharmacodynamic (PK/PD) Principles for Optimal Antimicrobial Efficacy

The integration of pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the bacteria) is essential for designing dosing regimens that maximize efficacy and minimize the development of resistance. frontiersin.orgaccp.com This is achieved by linking a specific PK/PD index to the antimicrobial effect.

Three primary PK/PD indices are used to predict the efficacy of antibiotics:

Cmax/MIC: The ratio of the peak drug concentration to the MIC. This is most important for drugs with concentration-dependent killing, like aminoglycosides.

AUC/MIC: The ratio of the area under the concentration-time curve over 24 hours to the MIC. This index is often associated with drugs that have concentration-dependent killing and a moderate persistent effect, such as fluoroquinolones.

T>MIC: The percentage of the dosing interval during which the free (unbound) drug concentration remains above the MIC. This is the critical index for drugs with time-dependent killing, like beta-lactams and sulfonamides. youtube.com

For sulfonamides, including this compound, the most crucial PK/PD index for predicting efficacy is the time the free drug concentration remains above the MIC (%fT>MIC). droracle.ai For optimal bacteriostatic activity, it is generally targeted for the drug concentration to be above the MIC for 40-50% of the dosing interval. droracle.ai

| PK/PD Index | Description | Primary Antibiotic Classes |

|---|---|---|

| %fT>MIC | Percentage of time free drug concentration is above MIC | Beta-lactams, Cephalosporins, Sulfonamides |

| fAUC/MIC | Ratio of free drug area under the curve to MIC | Fluoroquinolones, Glycopeptides, Tetracyclines |

| fCmax/MIC | Ratio of free peak drug concentration to MIC | Aminoglycosides, Daptomycin |

Predictive modeling, using techniques like population pharmacokinetic (PopPK) modeling and Monte Carlo simulations, is a powerful tool for optimizing dosing regimens. nih.govnih.gov These models integrate data on pharmacokinetics, pharmacodynamics (MIC values), and patient characteristics (like weight and renal function) to simulate drug exposure in a virtual patient population. nih.govnih.gov

For example, PopPK models have been developed for Sulfamethoxazole (often combined with Trimethoprim) to assess the probability of achieving the target PK/PD index (%fT>MIC) with various dosing regimens in different patient populations, including those with renal impairment. nih.govuniversiteitleiden.nl Such simulations can identify regimens that have a high probability of therapeutic success while minimizing potential toxicity. nih.gov Studies in veterinary medicine have used this approach to evaluate and optimize dosing regimens for sulfonamide combinations in animals like broilers, demonstrating that historical dosing ratios may not be optimal and require revision based on modern PK/PD modeling. nih.govnih.govresearchgate.net This methodology allows for the scientific evaluation of dosing strategies before they are tested in large clinical trials. researchgate.net

The ultimate goal of PK/PD research is to translate nonclinical and modeling data into effective clinical practice. frontiersin.orgnih.gov This translation impacts several key areas:

Dose Optimization: PK/PD modeling helps refine dosing regimens for specific patient populations, such as those with critical illness or organ dysfunction, to ensure therapeutic targets are met. accp.comnih.gov

Setting Clinical Breakpoints: Regulatory agencies use PK/PD data, along with clinical outcome data and MIC distributions for bacterial populations, to establish susceptibility breakpoints. A breakpoint is set at a concentration that is achievable in the body and corresponds to a high likelihood of clinical cure. dickwhitereferrals.com

Streamlining Drug Development: A robust nonclinical PK/PD package can provide supportive evidence of efficacy, which is crucial for the development of new antibiotics, particularly those targeting multi-drug resistant pathogens where large clinical trials may be challenging to conduct. researchgate.netnih.gov Regulatory bodies now often require PK/PD data as a core component of new antibiotic approval submissions. frontiersin.org

By integrating these principles, clinicians can move beyond standard dosing and toward more individualized therapy that maximizes the efficacy of antibiotics like this compound. frontiersin.org

Adverse Effects and Toxicity Research of Sulfatroxazole Mechanistic and Research Aspects

Mechanisms of Hypersensitivity Reactions to Sulfatroxazole

Hypersensitivity reactions to sulfonamides represent a critical clinical challenge. While the precise pathogenic mechanisms are still being elucidated, research indicates that an imbalance between the production and detoxification of reactive metabolites plays a pivotal role in their manifestation. uwo.ca

Bioactivation to Reactive Metabolites and Immunogen Formation

The formation of reactive metabolites through bioactivation is a central mechanism underlying sulfonamide-induced hypersensitivity reactions. Studies, particularly those involving sulfamethoxazole (B1682508) (SMX) as a representative sulfonamide, demonstrate that the parent drug undergoes hepatic oxidation. uwo.caresearchgate.netnih.gov This process is primarily catalyzed by the cytochrome P450 (CYP) system, specifically CYP2C9, leading to the generation of a hydroxylamine (B1172632) intermediate (e.g., sulfamethoxazole hydroxylamine, SMX-NOH). researchgate.netnih.govtg.org.audrugbank.comnih.gov

This hydroxylamine metabolite can then undergo further oxidation, often through auto-oxidation, to form a highly reactive nitroso compound (e.g., nitroso-sulfamethoxazole, SMX-NO). nih.govnih.govdovepress.comdynamed.com These electrophilic nitroso metabolites are capable of irreversibly binding to nucleophilic groups, particularly thiol groups, on endogenous proteins. This includes proteins located on the surface of viable lymphocytes, leading to the formation of drug-protein adducts. nih.govnih.govdovepress.comdynamed.com These adducts act as haptens, which are then processed by antigen-presenting cells and presented to T-cells via the major histocompatibility complex (MHC). This presentation triggers T-cell activation and proliferation, which are characteristic features of immune-mediated hypersensitivity reactions. researchgate.netnih.govdovepress.comdynamed.com

Research has provided unequivocal evidence that the bioactivation of sulfonamides to chemically reactive nitroso metabolites is critical for the development of a primary cellular immune response. nih.gov Furthermore, studies suggest that while sulfamethoxazole hydroxylamine and nitroso sulfamethoxazole can be extensively reduced in vivo, an imbalance where the rate of oxidation surpasses the capacity for detoxification (e.g., through glutathione (B108866) conjugation) may predispose individuals to hypersensitivity. nih.govtg.org.au

Table 1: Proposed Bioactivation Pathway and Reactive Metabolites of Sulfonamides (e.g., Sulfamethoxazole)

| Step | Metabolite/Enzyme | Description | Role in Toxicity |

|---|---|---|---|

| 1 | Parent Drug (e.g., this compound) | Initial compound. | Prodrug for reactive metabolites. |

| 2 | CYP450 (e.g., CYP2C9) | Hepatic oxidation. | Catalyzes formation of hydroxylamine. researchgate.nettg.org.audrugbank.com |

| 3 | Hydroxylamine Metabolite (e.g., SMX-NOH) | Intermediate reactive metabolite. | Can circulate and undergo further oxidation. nih.govnih.govdovepress.com |

| 4 | Auto-oxidation | Non-enzymatic conversion. | Forms highly reactive nitroso compound. nih.gov |

| 5 | Nitroso Metabolite (e.g., SMX-NO) | Highly reactive electrophile. | Covalently binds to proteins (haptenation). nih.govnih.govdovepress.comdynamed.com |

| 6 | Protein Adducts (Immunogens) | Drug-protein conjugates. | Trigger T-cell mediated immune response. researchgate.netnih.govdovepress.comdynamed.com |

Genetic Predisposition (e.g., Glucose-6-Phosphate Dehydrogenase Deficiency)

Genetic factors significantly influence an individual's susceptibility to drug-induced hypersensitivity reactions. A notable example is Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency. nih.govnih.gov

G6PD is an essential enzyme in the pentose (B10789219) phosphate (B84403) pathway, responsible for generating NADPH. NADPH, in turn, is vital for maintaining reduced glutathione (GSH), a key antioxidant that protects red blood cells from oxidative damage by neutralizing reactive oxygen species (ROS). nih.govmedlineplus.gov In individuals with G6PD deficiency, the impaired production of NADPH compromises their ability to adequately counteract oxidative stress, making their red blood cells particularly vulnerable to damage. nih.govmedlineplus.gov

Sulfonamides, or their metabolites, can act as oxidative stressors. In G6PD-deficient individuals, exposure to these drugs can lead to heightened oxidative stress that overwhelms the compromised antioxidant defenses, resulting in the premature destruction of red blood cells and acute hemolytic anemia. nih.govmedlineplus.gov While primarily linked to hemolytic anemia, the increased oxidative stress and cellular damage in G6PD-deficient individuals may also contribute to the broader spectrum of hypersensitivity reactions. G6PD deficiency is highly prevalent in populations originating from malaria-endemic areas, including those of African, Mediterranean, and Asian descent. nih.gov

Table 2: Genetic Predisposition and Impact on Sulfonamide Toxicity

| Genetic Factor | Mechanism of Impact | Consequence for Sulfonamide Toxicity |

|---|---|---|

| Glucose-6-Phosphate Dehydrogenase (G6PD) Deficiency | Impaired NADPH production, leading to reduced glutathione (GSH) levels. nih.govmedlineplus.gov | Increased oxidative stress in red blood cells, predisposing to acute hemolytic anemia upon exposure to oxidative drugs like sulfonamides. nih.govmedlineplus.gov |

| HLA-B Alleles (e.g., HLA-B*13:01) | Association with specific immune responses. | Certain HLA alleles are linked to an increased risk of severe cutaneous adverse reactions (SCARs) to sulfonamides in specific populations (e.g., Chinese, Southeast Asian). dynamed.com |

Organ-Specific Toxicity Mechanisms

Beyond generalized hypersensitivity reactions, this compound and related sulfonamides can induce specific toxic effects on various organs through distinct mechanistic pathways.

Renal Impairment Mechanisms

Renal impairment associated with sulfonamides, particularly sulfamethoxazole (SMX), can arise from several mechanisms. A notable mechanism involves the formation of crystalline structures within the kidneys. unmc.edujournalhss.com N-acetyl-sulfamethoxazole (NASM), a metabolite of sulfamethoxazole, is less soluble than the parent compound and can precipitate in acidic urine. This precipitation leads to obstructive tubulopathy and acute kidney injury (AKI) by causing direct physical damage and obstruction within the renal tubules. unmc.edujournalhss.com

Another mechanism of renal injury, frequently observed when sulfonamides are co-administered with trimethoprim (B1683648), is acute interstitial nephritis (AIN). journalhss.com AIN is an immune-mediated inflammatory response that targets the renal interstitium, leading to kidney dysfunction. While specific research on this compound's direct role in AIN may be limited, sulfonamides as a class are known to cause this condition.

Furthermore, sulfonamides can influence renal function by disrupting electrolyte balance. For example, trimethoprim, often given in combination with sulfamethoxazole, can inhibit sodium transport channels in the kidneys, potentially leading to hyperkalemia (elevated potassium levels) and hyponatremia (low sodium levels). These electrolyte abnormalities are particularly pronounced in patients with pre-existing renal impairment, as the accumulation of both drugs can exacerbate these effects. unmc.edu

Table 3: Mechanisms of Renal Impairment by Sulfonamides (e.g., Sulfamethoxazole)

| Mechanism | Description | Impact on Kidney Function |

|---|---|---|

| Crystalluria/Obstructive Tubulopathy | Precipitation of less soluble metabolites (e.g., N-acetyl-sulfamethoxazole) in acidic urine. unmc.edujournalhss.com | Direct physical damage and obstruction of renal tubules, leading to acute kidney injury (AKI). unmc.edujournalhss.com |

| Acute Interstitial Nephritis (AIN) | Immune-mediated inflammatory response targeting renal interstitium. journalhss.com | Impaired kidney function due to inflammation and damage to renal tubules and interstitium. journalhss.com |

| Electrolyte Imbalance (indirect, often via co-administered drugs like trimethoprim) | Inhibition of sodium transport channels. unmc.edu | Hyperkalemia and hyponatremia, particularly in patients with pre-existing renal impairment. unmc.edu |

Hematologic Effects (e.g., Hemolysis, Cytopenias)

Sulfonamides can induce various hematologic adverse effects, including hemolytic anemia and other cytopenias such as neutropenia and thrombocytopenia.

Hemolysis: As previously discussed, G6PD deficiency is a primary risk factor for acute hemolytic anemia induced by sulfonamides. nih.govmedlineplus.gov In affected individuals, the oxidative stress exerted by the drug or its metabolites leads to damage and premature destruction of red blood cells. nih.govmedlineplus.gov Beyond G6PD deficiency, drug-induced immune hemolytic anemia (DIIHA) can also occur. This involves the formation of drug-dependent antibodies that bind to red blood cell membranes, leading to their destruction, often through complement activation. nih.govnih.gov The combined drug-membrane complex can act as an immunogen, triggering the production of IgM or IgG antibodies and subsequent intravascular lysis. nih.gov

Cytopenias: Sulfonamides have been implicated in various cytopenias, including neutropenia (low neutrophil count), thrombocytopenia (low platelet count), and in rare, severe cases, aplastic anemia (bone marrow failure affecting all blood cell lines). openrheumatologyjournal.com These effects are frequently immune-mediated. For instance, drug-induced immune thrombocytopenia (DITP) involves drug-dependent antibodies that target platelets, leading to their destruction. hematologyandoncology.net The mechanisms can include the drug acting as a hapten, forming complexes with platelet surface proteins, or inducing the formation of autoantibodies. nih.govhematologyandoncology.net Research suggests that these cytopenias can result from either excessive peripheral cell destruction or, less commonly, immune-mediated suppression of bone marrow function. openrheumatologyjournal.com

Table 4: Hematologic Effects and Proposed Mechanisms

| Hematologic Effect | Primary Mechanism(s) | Key Research Findings/Considerations |

|---|---|---|

| Hemolytic Anemia | Oxidative stress (especially in G6PD deficiency); Drug-induced immune hemolytic anemia (DIIHA) via drug-dependent antibodies or autoantibodies. nih.govmedlineplus.govnih.govnih.gov | G6PD deficiency impairs NADPH/GSH system, leading to oxidative damage. DIIHA involves antibody binding to RBCs, often leading to complement activation and lysis. nih.govmedlineplus.govnih.gov |

| Neutropenia | Immune-mediated destruction of neutrophils; bone marrow suppression. openrheumatologyjournal.com | Often associated with drug-induced immune reactions. |

| Thrombocytopenia | Drug-induced immune thrombocytopenia (DITP) via drug-dependent antibodies; bone marrow suppression. openrheumatologyjournal.comhematologyandoncology.net | Antibodies target platelets, leading to their premature destruction. hematologyandoncology.net |

| Aplastic Anemia | Direct toxicity or immune-mediated suppression of bone marrow stem cells. openrheumatologyjournal.com | A rare but severe complication, often idiosyncratic. |

Hepatic Reactions

Drug-induced liver injury (DILI) is a less common but potentially severe adverse effect associated with sulfonamides, including this compound. scirp.orgnih.gov The mechanisms underlying these hepatic reactions are intricate and often involve idiosyncratic responses.

A fundamental prerequisite for DILI is the hepatic metabolism of lipophilic drugs, which can generate reactive metabolites. easl.eu These reactive intermediates can lead to initial cellular consequences such as covalent binding to liver proteins, induction of oxidative stress, and stress responses within organelles like mitochondria and the endoplasmic reticulum. easl.eu If the liver's intrinsic defense mechanisms are overwhelmed, these events can directly result in hepatocellular necrosis or apoptosis. easl.eu

Alternatively, the drug-protein adducts formed by reactive metabolites can function as haptens, triggering an adaptive immune response in genetically predisposed individuals. easl.eu This immune-mediated injury can manifest as various patterns of liver damage, including hepatocellular, cholestatic, or mixed injury. scirp.orgnih.gov Cholestatic hepatic dysfunction, characterized by impaired bile flow, has been reported as an uncommon complication of sulfamethoxazole/trimethoprim treatment. scirp.org Severe cholestatic injury can be prolonged and, in rare instances, progress to chronic liver injury or vanishing bile duct syndrome. nih.gov

Table 5: Mechanisms of Hepatic Reactions by Sulfonamides

| Mechanism | Description | Consequence for Liver |

|---|---|---|

| Reactive Metabolite Formation & Covalent Binding | Hepatic metabolism produces electrophilic metabolites that bind to liver proteins. nih.goveasl.eu | Direct hepatocellular damage (necrosis, apoptosis) or immune-mediated injury via hapten formation. easl.eu |

| Oxidative Stress & Organelle Stress | Reactive oxygen species generation and stress on mitochondria/ER. easl.eu | Disruption of cellular function, leading to cell death. easl.eu |

| Immune-Mediated Injury | Drug-protein adducts trigger an adaptive immune response in susceptible individuals. easl.eu | Inflammatory liver damage, potentially leading to hepatocellular, cholestatic, or mixed injury. scirp.orgnih.gov |

| Cholestasis | Impairment of bile flow due to various mechanisms, including disruption of hepatobiliary transport proteins. scirp.orgxiahepublishing.com | Accumulation of toxic bile acids, leading to liver and bile duct injury. xiahepublishing.com |

Environmental Impact and Ecotoxicological Research of Sulfatroxazole

Environmental Fate and Persistence in Aquatic and Terrestrial Ecosystems

The environmental fate and persistence of sulfatroxazole are critical factors in determining its ecological impact. After administration, a significant portion (approximately 30-90%) of sulfonamides, including this compound, can enter the environment as parent compounds or metabolites, primarily through human and animal waste. nih.gov These compounds can persist in water environments, with some metabolites retaining biological activity and potentially forming other compounds under specific conditions. nih.gov

Ecotoxicity to Non-Target Organisms

The ecotoxicity of this compound to non-target organisms is a significant area of research, as its presence in the environment can disrupt ecological balance.

Effects on Aquatic Organisms (e.g., Algae, Invertebrates, Vertebrates)

Aquatic organisms are particularly vulnerable to antibiotic contamination due to the direct exposure in water bodies. Research on sulfonamides, including sulfamethoxazole (B1682508) (a related compound), indicates varying degrees of toxicity across different aquatic species.

Algae: Algae are generally more susceptible to sulfonamides than fish and crustaceans. nih.gov They form the base of the aquatic food chain, and a reduction in their population can directly impact the entire aquatic ecosystem. nih.gov Studies have shown that nearly all sulfonamides can exert toxic effects on algae, with EC50 values ranging from 1.54 to 32.25 mg/L. nih.gov For example, sulfamethoxazole has been reported to have an EC50 of 6.2 μmol/L for green algae. nih.gov The toxic mechanism in plants, including algae, is similar to bacterial activity inhibition, impacting growth by inhibiting dihydrofolate synthase activity. nih.gov Exposure to sulfamethoxazole can lead to changes in algal cell ultrastructure, including blurred cell walls, damaged chloroplasts, and increased mitochondria, affecting cell growth and chlorophyll (B73375) content. nih.gov

Invertebrates: Aquatic invertebrates can also be affected by sulfonamides. For instance, sulfamethoxazole has been shown to decrease the feeding of the bivalve Corbicula fluminea and reduce growth rates in amphipods like Hyalella azteca and Gammarus fossarum. naturalis.nl While some zooplankton taxa appear less affected, effects on specific taxa, such as an increase in Mesostoma flatworm abundance, have been observed at low concentrations. naturalis.nl Sulfamethoxazole has been reported to cause immobilization/mortality and affect life history traits in Daphnia magna. nih.gov

Vertebrates: Effects on fish, such as Danio rerio (zebrafish), have been observed at higher concentrations of sulfamethoxazole, including decreased swimming activity, feeding, and eventually survival. naturalis.nl While concentrations of 100 μg/L or higher generally show effects at the whole-organismal level, some studies suggest that even lower concentrations of antibiotics can influence ecological function. naturalis.nlnih.gov

The following table summarizes some observed ecotoxicological effects on aquatic organisms:

| Organism Type | Specific Organism (Example) | Observed Effect (Sulfamethoxazole) | Concentration/Context | Source |

| Algae | Green Algae | Growth inhibition | EC50: 6.2 μmol/L | nih.gov |

| Scenedesmus obliquus | Altered ultrastructure, inhibited growth, decreased chlorophyll | Molecular level studies | nih.gov | |

| Invertebrates | Corbicula fluminea | Decreased feeding | Not specified | naturalis.nl |

| Hyalella azteca, Gammarus fossarum | Decreased growth rate | Not specified | naturalis.nl | |

| Daphnia magna | Immobilization/mortality, affects life history traits | EC50: 210 μg/L (for Ceriodaphnia dubia); 123,000 μg/L (for Daphnia magna) | naturalis.nlnih.gov | |

| Vertebrates | Fish (e.g., Zebrafish) | Decreased swimming, feeding, survival | Concentrations ≥ 100 μg/L | naturalis.nl |

Impact on Microbial Communities in the Environment

This compound, being an antibiotic, inherently targets microbial communities. Its presence in the environment can significantly impact non-target microbial populations in both aquatic and terrestrial ecosystems.

In freshwater ecosystems, members of aquatic bacterial communities are among the most sensitive organisms to sulfamethoxazole, with effects observed at concentrations as low as 0.5 μg/L after 28 days of exposure. naturalis.nl Bacterial biomass accrual in leaves has been found to decrease after exposure to 5 μg/L sulfamethoxazole. naturalis.nl

Studies on microbial communities from oligotrophic aquifers exposed to sulfamethoxazole (240-520 μg/L) for 30 days showed that unacclimated bacterial communities exhibited greater mortality, impairment, changes in sensitivity, and alterations in community composition. nih.gov This suggests that even concentrations significantly lower than clinical levels can influence ecological function by changing community composition and potentially promoting antibiotic resistance through selection of naturally resistant bacteria. nih.gov

In activated sludge communities, chronic exposure to sulfamethoxazole caused stress, leading to a mild community shift at the species level, although not at the phylum level. frontiersin.org Resistant bacteria, including Arthrobacter sp. and members of the Chitinophagaceae and Intrasporangiaceae families, were found to dominate the bacterial community under continuous exposure. frontiersin.org This highlights the potential for this compound to select for antibiotic-resistant species in environmental microbial communities.

Mechanisms of Environmental Toxicity

The mechanisms of environmental toxicity for this compound largely stem from its mode of action as a sulfonamide antibiotic, which primarily involves the inhibition of folate synthesis in bacteria and other microorganisms. naturalis.nl This inhibition disrupts the synthesis of pyrimidine (B1678525) and purine (B94841) nucleotides, essential for microbial growth and replication. naturalis.nl

For aquatic organisms like algae, the toxicity mechanism is similar to bacterial activity inhibition, affecting plant growth by inhibiting dihydrofolate synthase activity. nih.gov At a molecular level, sulfamethoxazole has been shown to affect gene expression in algae, influencing non-coding RNA metabolic processes and leading to changes in nuclear structures. nih.gov This can result in damaged chloroplasts, increased mitochondria, and altered cell permeability, ultimately inhibiting cell growth and increasing oxidative stress. nih.gov

In aquatic environments, the degradation of sulfonamides, including sulfamethoxazole, can occur through indirect photochemical transformation by hydroxyl radicals. mdpi.com While this degradation can reduce the acute and chronic toxicities of the parent compounds, some transformation products may still remain harmful to organisms, particularly daphnids. mdpi.com This suggests that the environmental impact is not solely due to the parent compound but also its degradation products.

Risk Assessment Methodologies for Environmental this compound Contamination

Environmental risk assessment (ERA) methodologies for contaminants like this compound are crucial for evaluating their potential impact on ecosystems. These assessments typically involve both hazard and exposure evaluations. europa.eu

The ecological risk assessment framework generally involves different "tiers" of tests, starting with lower-tier studies that represent worst-case exposure scenarios and incorporate safety factors. epa.gov These initial tests evaluate potential toxic effects on representative non-target organisms. epa.gov The risk assessment aims to estimate the likelihood of an impact on non-target organism populations by measuring the hazard (toxicity) and estimating environmental exposure. epa.gov A conceptual site model (CSM) is often developed to identify contaminant sources, exposure pathways, and receptors, which is refined throughout the site investigation process. pops.int

Remediation Strategies for Environmental this compound Contamination

Remediation strategies for environmental contamination by pharmaceuticals like this compound are essential to mitigate their ecological risks. While specific strategies for this compound are not detailed in the provided snippets, general approaches for emerging contaminants and antibiotics can be applied.

Common remediation methods for contaminated soil and water include physical, chemical, and biological approaches. mdpi.com

Physical methods: These aim to isolate the contaminated area to prevent further pollution transfer, often involving impermeable surface covers, perimeter barriers, and hydraulic control of groundwater. mdpi.com

Chemical methods: These focus on transforming contaminants into less toxic byproducts through processes like oxidation and reduction. mdpi.com For instance, advanced oxidation processes (AOPs) and catalytic remediation are being explored for emerging chemical contaminants in wastewater. frontiersin.org

Biological methods (Bioremediation): Utilizing plants (phytoremediation) and microorganisms (microbial bioremediation) is considered a cost-effective and sustainable alternative. mdpi.comresearchgate.net Microbially based bioremediation is proposed as a safe and sustainable means of decontaminating environments polluted by toxic compounds. researchgate.net This can involve enhancing endogenous microorganism activity. mdpi.com Constructed wetlands with bacterial-plant consortia have shown potential for biodegrading insecticides, which could be applicable to other organic contaminants. frontiersin.org

The selection of a remediation strategy depends on site-specific conditions, including the type and concentration of the contaminant, soil properties, and regulatory requirements. mdpi.com Integrated and sustainable remediation approaches are increasingly advocated for. mdpi.com

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Sulfatroxazole and Its Analogs

Pharmacophore Modeling for DHPS Inhibition

Pharmacophore modeling is a key approach in drug discovery that identifies the essential spatial and electronic features of a molecule required for its biological activity and interaction with a specific target nih.govmdpi.com. For DHPS inhibition by sulfatroxazole and its analogs, pharmacophore models have been developed to delineate these critical features nih.govejbps.com. These models serve as a blueprint for designing new sulfa drugs with enhanced binding affinity and inhibitory potency.

A pharmacophore model represents the putative binding mode of active molecules to their target, describing the crucial functionalities necessary for a compound's activity nih.gov. In the context of DHPS inhibitors, 3D QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA), have been instrumental in developing these models by correlating the steric and electrostatic features of sulfa drugs with their inhibitory concentrations (IC50) against DHPS nih.govnih.gov. This approach helps in understanding and predicting the binding of new sulfa drugs to DHPS nih.govnih.gov.

Molecular Descriptors and Their Correlation with Biological Activity

Quantitative Structure-Activity Relationship (QSAR) models rely on various molecular descriptors to numerically quantify the chemical characteristics of compounds and correlate them with their biological activity slideshare.netneovarsity.orgnih.gov. These descriptors can be categorized into one-dimensional (1D), two-dimensional (2D), and three-dimensional (3D) types, each capturing different aspects of molecular structure and properties neovarsity.org.

Electronic Effects and Steric Hindrance

Electronic effects and steric hindrance are critical molecular descriptors frequently employed in QSAR studies to understand how structural modifications influence biological activity. Electronic descriptors characterize the electronic structure of a molecule, including properties like dipole moment, polarizability, atomic charges, and the energies of frontier molecular orbitals (HOMO and LUMO) mdpi.comdergipark.org.tr. Steric parameters, such as Taft's steric parameter (Es) and molar refractivity (MR), quantify the size and shape (bulkiness) of substituent groups slideshare.netfirsthope.co.inslideshare.netscribd.com.

For sulfa drugs acting as DHPS inhibitors, the nature of substituents significantly impacts activity. For instance, bulky N-substituents at the para position of the anilide ring have been observed to substantially detract from DHPS binding, highlighting the importance of steric factors in the interaction with the enzyme nih.gov. Molar refractivity (MR) is a descriptor that reflects both the size and polarity of a substituent. It is also a measure of molecular volume and indicates a substituent's capacity to modify the receptor conformation, thereby influencing its interaction with the biological receptor dergipark.org.tr. The correlation between these parameters and inhibitory activity is crucial for designing optimized analogs tsijournals.com.

Topological and 3D Structural Parameters

Topological descriptors are 2D descriptors that describe how atoms are connected within a molecule using molecular graph representations neovarsity.orgmdpi.com. Examples include the Wiener index, Balaban index, and various molecular connectivity indices (e.g., χ values), which quantify the branching and complexity of a molecule's structure ejbps.comtsijournals.comnih.gov. These indices have been correlated with inhibitory activity in QSAR studies of sulfonamides ejbps.com.

Three-dimensional (3D) structural parameters are vital for understanding the spatial requirements for drug-receptor interactions. These descriptors capture molecular size, shape, and atom distribution, including steric parameters like molecular volume and surface area mdpi.com. 3D QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), directly utilize these spatial properties by representing the 3D molecular structure through steric and electrostatic fields neovarsity.org. This allows for a detailed analysis of how the three-dimensional arrangement of atoms and their electronic properties influence biological activity neovarsity.orgnih.gov.

Computational Chemistry Approaches in SAR/QSAR for this compound Research

Computational chemistry plays a pivotal role in modern drug discovery, enabling the prediction of biological activity and optimization of lead compounds through SAR/QSAR studies neovarsity.orgmdpi.com. For this compound and its analogs, various computational approaches have been employed to elucidate their structure-activity relationships.

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a widely accepted three-dimensional (3D) QSAR technique that has been successfully applied to a series of sulfa drugs, including those inhibiting Pneumocystis carinii DHPS nih.govnih.gov. CoMFA models correlate the biological activity of compounds with their steric and electrostatic fields, which are calculated at specific points in a 3D grid surrounding the aligned molecules nih.govneovarsity.org.

For sulfa drugs, CoMFA has provided excellent results, demonstrating a strong correlation between molecular fields and DHPS inhibitory activity. Studies have reported high statistical quality for CoMFA models, with cross-validated r² values around 0.699 and conventional r² values as high as 0.964 for a dataset of 36 analogs sharing a common NHSO2 group nih.govnih.gov. These models indicate that the steric and electrostatic features of sulfa drugs are critical for their binding to DHPS nih.gov. CoMFA contour plots visually represent regions where specific steric or electrostatic features are favorable or unfavorable for activity, guiding the design of new, more potent inhibitors nih.gov.

Table 1: Representative Statistical Parameters from CoMFA Studies on Sulfa Drugs as DHPS Inhibitors

| Parameter | Value | Description | Source |

| Cross-validated r² (q²) | 0.699 | Measure of the predictive power of the model for new compounds. | nih.govnih.gov |

| Conventional r² | 0.964 | Measure of how well the model fits the training data. | nih.govnih.gov |

| Number of Analogs (Dataset) | 36 | Number of sulfa drug analogs used in the CoMFA study (with NHSO2 group). | nih.govnih.gov |

Machine Learning and Artificial Neural Networks in QSAR

The application of machine learning (ML) and artificial neural networks (ANNs) in QSAR has gained significant traction due to their ability to identify complex, non-linear relationships between molecular structures and biological activities neovarsity.orgmdpi.comschrodinger.comnih.govarxiv.orgspringernature.com. These advanced algorithms are particularly useful for predicting molecular properties and prioritizing candidate molecules in drug discovery schrodinger.comnih.gov.

ML approaches, including deep neural networks (DNNs), offer automated workflows for descriptor computation, model creation using various architectures, and performance evaluation schrodinger.com. While traditional QSAR methods like multiple linear regression (MLR) and support vector machines (SVM) are also used, ANNs are powerful supervised learning algorithms that have shown great promise in addressing regression and classification problems in the pharmaceutical industry nih.govrsc.org. They can handle both small and large datasets, with modern deep learning approaches like graph neural networks being applied to large-scale QSAR models schrodinger.com. The use of neural networks in QSAR aims to improve model performance and provide insights into how structural changes affect biological activities nih.govarxiv.orgspringernature.com.

Table 2: General Machine Learning Algorithms and Their Applications in QSAR

| Algorithm Type | Description | QSAR Application | Source |

| Artificial Neural Networks (ANNs) | Powerful supervised learning algorithms with multiple layers, capable of capturing complex non-linear relationships. | Predicting biological activities (regression) and classifying compounds (active/inactive). Addressing overfitting and improving generalization. | mdpi.comnih.govarxiv.orgspringernature.com |

| Support Vector Machines (SVM) | A supervised learning model used for classification and regression analysis. | Developing classification and QSAR models, often with high prediction accuracy. | rsc.org |

| Random Forests (RF) | An ensemble learning method that combines multiple decision trees to improve predictive accuracy and robustness. | Robust against overfitting, effective for handling various data types in QSAR/QSPR. | neovarsity.orgmdpi.com |

Designing New Sulfonamide Analogs with Improved Efficacy and Reduced Resistance

The rational design of new sulfonamide analogs, including those derived from this compound, aims to overcome existing resistance and enhance antibacterial potency. This process heavily relies on understanding the intricate relationship between chemical structure and biological activity, facilitated by SAR and QSAR methodologies pharmacologymentor.comresearchgate.net.

Core Structure-Activity Relationship Principles for Sulfonamides

General SAR studies on sulfonamides have established fundamental structural requirements for their antibacterial activity. These principles guide modifications to the this compound scaffold to optimize its therapeutic profile:

N4-Amino Group: A free amino group (-NH2) at the N4 (para) position of the sulfanilamide (B372717) skeleton is critical for antibacterial activity. Modifications at this position can significantly alter efficacy slideshare.netnih.gov. For instance, N(4)-acetyl and N(4)-hydroxy-acetyl derivatives of sulfamethoxazole (B1682508) (a related sulfonamide) showed substantially reduced activity, retaining less than 10% and 5% of the parent compound's effect, respectively nih.gov. Conversely, 4-nitro and 4-hydroxy derivatives of sulfamethoxazole demonstrated enhanced growth inhibition compared to the parent compound nih.govresearchgate.net.

Sulfur-Aromatic Ring Linkage: The sulfur atom must be directly linked to an aromatic benzene (B151609) ring. Substitutions on the aromatic ring or its replacement generally lead to decreased or abolished activity slideshare.netekb.eg.

N1-Substitution: The nature of the substituent at the N1 (sulfonamide nitrogen) position significantly influences solubility, efficiency, and pharmacokinetic properties. N1-monosubstituted derivatives, particularly those with heteroaromatic substituents, tend to be active, whereas double substitution at N1 typically results in inactive compounds ekb.eg.

pKa and Lipophilicity: Optimal antibacterial activity is often observed with pKa values between 6.6 and 7.4. Increased lipid solubility can also improve pharmacokinetics and antibacterial activity slideshare.net.

Application of QSAR in Analog Design

Quantitative Structure-Activity Relationship (QSAR) studies provide a mathematical framework to correlate chemical structures with biological activities, enabling the prediction of how structural changes affect activity levels pharmacologymentor.comresearchgate.net. This computational approach is invaluable for high-throughput screening and cost-effective prediction of compound efficacy, significantly reducing the need for extensive experimental assays researchgate.net.

Predictive Modeling: QSAR models, often employing 2D, 3D, and even 4D descriptors, can predict the antibacterial activities of sulfonamides. These models utilize various molecular descriptors (e.g., electronic, steric, hydrophobic properties) to represent molecular characteristics accountable for activity researchgate.netbenthamscience.com. Robust statistical methods are employed to ensure predictive power and avoid false correlations pharmacologymentor.com.

Identification of Key Descriptors: 3D-QSAR studies, for example, can identify key descriptors that robustly influence antibacterial activity. This allows researchers to understand which specific molecular features are most important for potency against different bacterial strains researchgate.net.

Strategies for Improved Efficacy and Reduced Resistance

Designing new this compound analogs to combat resistance involves several strategies informed by SAR and QSAR insights:

Modifications for Enhanced Potency:

Electron-donating/withdrawing groups: Studies on sulfonamide derivatives have shown that the presence of electron-donating groups (e.g., -OH, -OCH3) can favor antibacterial activity, while electron-withdrawing groups (e.g., -F, -Cl, -Br, -NO2) can also influence activity, sometimes enhancing it against specific bacterial strains or improving other properties researchgate.netacu.edu.in. For instance, a -NO2 group at the C-4 position on the phenyl ring has been shown to boost activity against Gram-negative bacteria acu.edu.in.

Heterocyclic Substitutions: The N1-position allows for diverse heterocyclic substitutions. Exploring novel heterocyclic moieties can lead to analogs with improved binding affinity to the target enzyme or better pharmacokinetic properties.

Oxidation of Sulfur: Oxidation of the sulfur atom to a sulfone has been shown to improve antibacterial movement in some sulfonamide analogs acu.edu.in.

Overcoming Resistance Mechanisms:

Targeting Resistant DHPS: Analogs can be designed to specifically bind to and inhibit mutated or resistant forms of bacterial dihydropteroate (B1496061) synthetase (DHPS). This might involve modifications that allow the drug to bypass steric hindrance or altered binding sites in the resistant enzyme.

Dual-Target Inhibition: A promising strategy involves designing hybrid compounds that can inhibit multiple bacterial targets. For example, novel N-sulfonamide 2-pyridone derivatives have been synthesized to act as dual inhibitors of both DHPS and dihydrofolate reductase (DHFR). This dual-inhibition approach can provide a more robust antibacterial effect and potentially mitigate the development of resistance acs.org.

Improved Cellular Uptake: Modifications can be introduced to enhance the cellular absorption of the drug, ensuring sufficient intracellular concentration to inhibit the bacterial target effectively pharmacologymentor.com.

Detailed Research Findings and Data

While specific detailed data tables solely on this compound analogs for resistance are not extensively available in the public domain, general sulfonamide research provides valuable insights. The following table summarizes key SAR findings and their implications for designing improved sulfonamide analogs, including those based on this compound.

Table 1: Impact of Structural Modifications on Sulfonamide Antibacterial Activity

| Structural Feature / Modification | Observed Effect on Activity | Rationale / Implication for Design | Reference |

| N4-Amino Group (-NH2) | Essential for activity. | Retain free amino group or modify with groups that enhance activity (e.g., -NO2, -OH) while maintaining essentiality. | slideshare.netnih.govresearchgate.net |

| N4-Acetylation / Hydroxy-acetylation | Significant reduction in activity. | Avoid these modifications at N4 for maintaining potency. | nih.gov |

| Sulfur-Aromatic Ring Linkage | Direct linkage essential. | Maintain direct linkage to the benzene ring. Avoid substitutions on the benzene ring itself. | slideshare.netekb.eg |

| N1-Monosubstitution (Heteroaromatic) | Active compounds, activity varies with substituent. | Explore diverse heteroaromatic substituents at N1 to optimize solubility, pharmacokinetics, and target binding. | ekb.eg |

| N1-Double Substitution | Inactive compounds. | Avoid double substitution at N1. | ekb.eg |

| Electron-donating groups (e.g., -OH, -OCH3) on phenyl ring | Can favor antibacterial activity. | Incorporate judiciously to enhance potency. | researchgate.net |

| Electron-withdrawing groups (e.g., -F, -Cl, -Br, -NO2) on phenyl ring | Can influence activity, sometimes enhancing it against specific strains (e.g., -NO2 at C-4 for Gram-negative). | Strategic placement can improve selectivity or potency. | researchgate.netacu.edu.in |

| Oxidation of Sulfur to Sulfone | Can improve antibacterial movement. | Consider for enhanced activity. | acu.edu.in |

| Optimal pKa (6.6-7.4) | Maximized activity. | Design analogs to achieve optimal ionization state for target interaction and membrane permeability. | slideshare.net |

| Increased Lipid Solubility | Improved pharmacokinetics and activity. | Balance lipophilicity for better absorption and distribution without compromising target binding. | slideshare.net |

Table 2: Examples of Sulfonamide Analogs and Their Activity Trends

| Compound / Analog Type | Modification Focus | Observed Activity Trend | Relevance to this compound Analog Design | Reference |

| Sulfamethoxazole (SMX) 4-NO2- and 4-OH-TPs | N4-para position modification | Greater growth inhibition than SMX. | Suggests that specific modifications at the N4 amino group can enhance activity. | nih.govresearchgate.net |

| N-Sulfonamide 2-pyridone derivatives | Dual inhibition of DHPS and DHFR | Potent antimicrobial activity. | Highlights the potential of designing hybrid molecules for overcoming resistance. | acs.org |

| Sulfonamides with -Br and -CF3 groups on sulfonyl-linked phenyl ring | Substituent effects on phenyl ring | Highly improved activity against S. typhimurium and S. aureus. | Indicates that specific halogenated substituents can significantly enhance activity against certain resistant strains. | acu.edu.in |

These findings underscore that while the basic sulfonamide scaffold is critical, strategic chemical modifications, guided by SAR and QSAR, are essential for developing new this compound analogs that can effectively combat bacterial resistance and offer improved therapeutic outcomes.

Advanced Research Methodologies and Techniques in Sulfatroxazole Studies

Isotopic Labeling in Metabolic and Pharmacokinetic Studies

Isotopic labeling is a fundamental technique in sulfatroxazole research, particularly for understanding its metabolic pathways and pharmacokinetic profile. This methodology involves incorporating stable isotopes, such as carbon-13 (C), oxygen-18 (O), or hydrogen-2 (deuterium, H), into the chemical structure of this compound or its derivatives chemrxiv.orgmedchemexpress.comresearchgate.netquotientsciences.com. These labeled compounds are chemically and physically identical to their non-labeled counterparts but possess a slight mass difference, enabling their detection and quantification using mass spectrometry researchgate.netquotientsciences.com.

The application of isotopic labeling is crucial for:

Pharmacokinetic Studies : By tracking the labeled compound, researchers can determine the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound within biological systems chemrxiv.orgquotientsciences.com. For instance, C isotope radiolabeling is extensively utilized in human ADME studies to provide comprehensive data on mass balance, pharmacokinetics, and metabolite characterization, supporting regulatory submissions quotientsciences.com.

Metabolic Pathway Elucidation : Isotopic labels allow for the identification and quantification of metabolites, providing insights into how this compound is transformed within the body chemrxiv.orgquotientsciences.com. A late-stage O labeling approach for sulfonamides, for example, has demonstrated high yields and compatibility with various functional groups, proving valuable for both in vitro and in vivo metabolic studies chemrxiv.orgresearchgate.net.

Internal Standards : Stable isotope-labeled versions of this compound serve as ideal internal standards in bioanalytical mass spectrometry, enhancing the accuracy and precision of quantitative analyses in complex biological matrices chemrxiv.orgquotientsciences.com.

Electrochemical Experimentation with this compound Derivatives

While specific detailed reports on electrochemical experimentation solely with this compound derivatives were not prominently found in the immediate search results, electrochemical methods are generally employed in pharmaceutical analysis for the quantification and study of drug compounds. These techniques can offer high sensitivity, selectivity, and relatively low cost. For sulfonamides in general, electrochemical methods can be used to investigate redox properties, which are relevant to their stability, degradation pathways, and potential interactions within biological systems. Such studies often involve techniques like cyclic voltammetry, differential pulse voltammetry, and amperometry to characterize the electrochemical behavior of the compounds. The absence of specific this compound examples in the provided search snippets suggests that this may be a less commonly reported area for this particular compound or requires broader search terms for the sulfonamide class.

Spectroscopic Techniques (e.g., UV-Vis Spectroscopy) in Interaction Studies

Spectroscopic techniques are indispensable for investigating the interactions of this compound with biological macromolecules such as proteins and nucleic acids. UV-Vis spectroscopy, in particular, is a powerful and efficient method for detecting complex formation in drug-protein interaction studies acs.orgnih.gov.

Key applications and findings include:

Drug-Protein Binding : UV-Vis spectroscopy can reveal changes in the absorption spectra, such as hypochromic (decrease in absorbance) or hyperchromic (increase in absorbance) shifts, and red shifts (bathochromic shifts), which indicate binding and conformational changes acs.orgnih.govmdpi.com. The presence of isosbestic points in the spectra suggests a clear equilibrium between free and bound drug molecules acs.orgnih.govmdpi.com. For sulfonamides like sulfamethoxazole (B1682508) (SMZ), studies with proteins such as myoglobin (B1173299) (Mb) have shown a gradual decrease in the Soret band region (around 409 nm) upon drug binding, along with shifts in peaks that signify changes in the polarity around amino acid residues like tryptophan acs.orgnih.gov.

DNA Interaction Studies : UV-Vis spectroscopy is also employed to study the binding of sulfonamides with DNA. Changes in absorbance and wavelength shifts can indicate the mode of interaction, such as major groove binding mdpi.commdpi.com. For example, certain sulfonamide derivatives have shown enhanced absorbance with no shift in band locations upon increasing DNA concentration, indicating non-covalent interaction mdpi.com.

Other Spectroscopic Methods : Beyond UV-Vis, other techniques like fluorescence spectroscopy can quantify quenching effects upon drug binding, while circular dichroism (CD) spectroscopy provides insights into changes in the secondary structure of proteins nih.gov. Fourier Transform Infrared (FTIR) spectroscopy can confirm the presence of sulfonamides in polymer matrices and identify specific functional groups, such as the sulfonamide group (SO2NH2), allowing for estimation of drug loading efficiency ekb.eg.

Table 1: Spectroscopic Observations in Sulfonamide-Biomolecule Interactions

| Spectroscopic Technique | Observation Type | Indication/Interpretation | Example (Sulfonamides) |

| UV-Vis Spectroscopy | Hypochromic/Hyperchromic shifts, Red shifts | Drug-protein/DNA binding, conformational changes, polarity changes | Decrease in Soret band (409 nm) for SMZ-Mb binding acs.orgnih.gov; Enhanced absorbance for sulfonamide-DNA interaction mdpi.com. |

| UV-Vis Spectroscopy | Isosbestic points | Equilibrium between free and bound molecules | Observed for SMZ-Mb and SMZ-DNA complexes acs.orgnih.govmdpi.com. |

| Fluorescence Spectroscopy | Quenching of fluorophore | Binding interaction | Strong quenching observed for SMZ with Mb acs.org. |

| Circular Dichroism (CD) | Decrease in α-helicity | Changes in protein secondary structure | Observed for Mb upon binding with SMZ nih.gov. |

| FTIR Spectroscopy | Characteristic band presence | Confirmation of drug in matrix, functional group identification | SO2NH2 group observed in PVA films with sulfa drugs ekb.eg. |

Advanced Analytical Methods for Detection and Quantification in Biological and Environmental Samples

The accurate detection and quantification of this compound in various complex matrices, including biological fluids and environmental samples, necessitate the use of highly sensitive and specific advanced analytical methods.

For Biological Samples:

High-Performance Liquid Chromatography (HPLC) : HPLC, often coupled with different detectors such as UV, fluorescence, or mass spectrometry (MS), is a widely used method for the identification and quantification of sulfonamide residues in biological matrices like animal tissues, plasma, and urine anr.frresearchgate.netresearchgate.net.

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS : These techniques offer high sensitivity and selectivity, making them suitable for analyzing trace levels of sulfonamides and their metabolites in biological samples researchgate.netmdpi.commdpi.com. LC-MS/MS, in particular, enhances analytical capabilities through tandem mass spectrometry functionality, improving specificity and sensitivity mdpi.com.

For Environmental Samples:

Solid-Phase Extraction (SPE) coupled with HPLC-UV/DAD : This combination is effective for determining sulfonamides in environmental water samples. SPE is a critical sample preparation step that pre-concentrates the analytes and eliminates interferences, especially when compounds are present at low concentrations researchgate.netmdpi.comresearchgate.net. A validated SPE-HPLC-UV method for sulfonamides in seawaters demonstrated good selectivity, linearity (R² > 0.995), precision (RSD < 5%), and accuracy (76.7–115.4%), with low limits of detection (LOD) and quantification (LOQ) researchgate.net.

Table 2: Performance Parameters of SPE-HPLC-UV for Sulfonamides in Seawater

| Parameter | Value |

| Selectivity | Very good |

| Linearity (R²) | > 0.995 |

| Precision (RSD) | < 5% |

| Accuracy | 76.7–115.4% |

| LOD | 167 ng L⁻¹ researchgate.net |

| LOQ | 500 ng L⁻¹ researchgate.net |

| Absolute Recovery | > 75% (even in highly saline waters) researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS : These are the current techniques of choice for analyzing pharmaceuticals and personal care products (PPCPs), including sulfonamides, in complex environmental matrices such as water, soil, and air mdpi.commdpi.com. They are particularly well-suited for non-volatile and thermally unstable compounds and can detect emerging contaminants at lower concentrations than previously possible mdpi.commdpi.comazolifesciences.com.

Gas Chromatography-Mass Spectrometry (GC-MS) : While LC-MS is preferred for many pharmaceuticals, GC-MS is used for volatile and semi-volatile organic compounds in environmental samples researchgate.netmdpi.commdpi.comazolifesciences.com.